Lipophilicity Fine-Tuning vs. Methyl and Propyl Analogs
The target compound exhibits a computed XLogP3 of 3.0, which is 0.6 log units lower than the 3-propyl analog (XLogP3 = 3.6) and 0.3 log units higher than the expected value for the 3-methyl analog [1][2]. This places the compound in the optimal lipophilicity range for lead-like molecules, offering a balance between membrane permeability and aqueous solubility that neither the more lipophilic 3-propyl nor the less lipophilic 3-methyl analog achieves.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 3-Propyl-1-(propylthio)cyclobutane-1-carboxylic acid: XLogP3 = 3.6; 3-Methyl analog (estimated): XLogP3 ≈ 2.4–2.7 |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 3-propyl analog; ~+0.3–0.6 vs. 3-methyl analog |
| Conditions | XLogP3 algorithm (PubChem 2021.05.07 release); computed from structure |
Why This Matters
A 0.6 log unit reduction in XLogP3 relative to the 3-propyl analog corresponds to a ~4-fold decrease in lipid-phase partitioning, which can significantly improve aqueous solubility and reduce hERG binding risk.
- [1] PubChem. (2026). Compound Summary for CID 65129868: 3-Ethyl-1-(propylsulfanyl)cyclobutane-1-carboxylic acid. XLogP3 = 3.0. View Source
- [2] PubChem. (2024). Compound Summary for CID 65129989: 3-Propyl-1-(propylsulfanyl)cyclobutane-1-carboxylic acid. XLogP3 = 3.6. View Source
